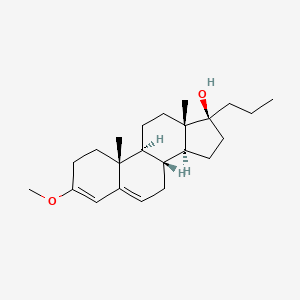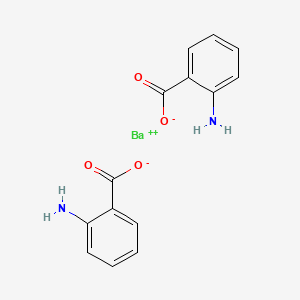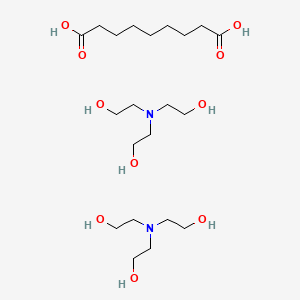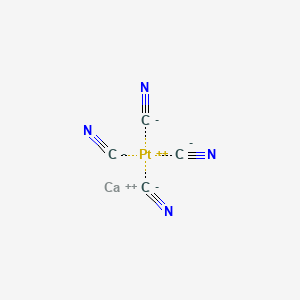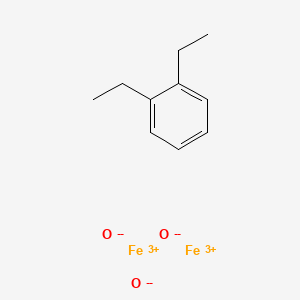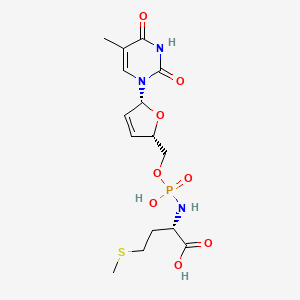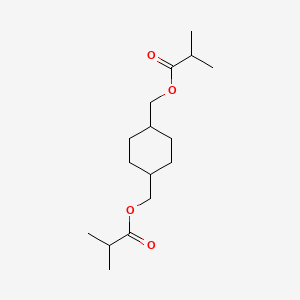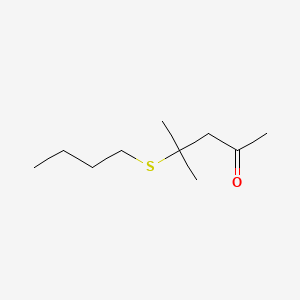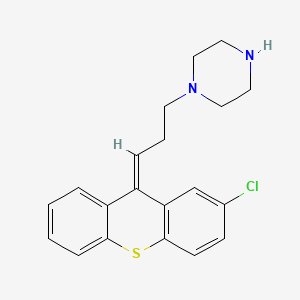
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is an organic compound known for its diverse applications in medicinal chemistry. It is a derivative of thioxanthene and piperazine, characterized by the presence of a chloro-substituted thioxanthene moiety linked to a piperazine ring through a propylidene bridge. This compound is notable for its pharmacological properties, particularly in the field of antipsychotic medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- typically involves multiple steps:
Formation of Thioxanthene Derivative: The initial step involves the synthesis of a thioxanthene derivative, which is achieved through the chlorination of thioxanthene.
Formation of Propylidene Bridge: The chlorinated thioxanthene is then reacted with a propylidene group to form the intermediate compound.
Coupling with Piperazine: The final step involves the coupling of the intermediate with piperazine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its corresponding dihydro derivative.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent due to its ability to modulate neurotransmitter receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- involves its interaction with dopamine receptors in the brain. It acts as an antagonist at D1 and D2 dopamine receptors, which helps in modulating the dopaminergic activity associated with psychotic disorders. This interaction leads to a reduction in symptoms such as hallucinations and delusions .
Comparison with Similar Compounds
Similar Compounds
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to selectively interact with dopamine receptors makes it a valuable compound in the treatment of psychotic disorders .
Properties
CAS No. |
21642-94-4 |
|---|---|
Molecular Formula |
C20H21ClN2S |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
InChI |
InChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5- |
InChI Key |
SLTQOJGWYUTULB-BNCCVWRVSA-N |
Isomeric SMILES |
C1CN(CCN1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


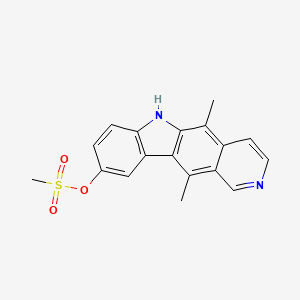
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
